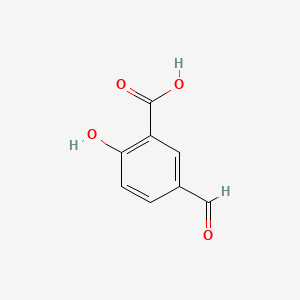
Tetramethyltin
Vue d'ensemble
Description
Tetramethyltin, also known as tetramethylstannane, is an organometallic compound with the chemical formula Sn(CH₃)₄. It is a colorless liquid that is one of the simplest organotin compounds. This compound is primarily used in the field of organic synthesis and has applications in various industrial processes .
Mécanisme D'action
Target of Action
Tetramethyltin is an organometallic compound with the formula (CH3)4Sn . It is one of the simplest organotin compounds and is used for transition-metal mediated conversion of acid chlorides to methyl ketones and aryl halides to aryl methyl ketones Organotin compounds are known to suppress dna and protein synthesis, induce the expression of genes involved in apoptosis, and disrupt the regulation of intracellular calcium levels .
Mode of Action
It is known that organotin compounds can induce apoptosis by direct action on neuronal cells . This compound is also useful for transition-metal mediated conversion of acid chlorides to methyl ketones and aryl halides to aryl methyl ketones .
Biochemical Pathways
Organotin compounds are known to disrupt the regulation of intracellular calcium levels, leading to the uncontrolled production of reactive oxygen species .
Pharmacokinetics
It is known that this compound is a volatile and toxic compound , which suggests that it may have significant bioavailability and potential for distribution throughout the body.
Result of Action
Organotin compounds are known to suppress dna and protein synthesis and induce the expression of genes involved in apoptosis . This suggests that this compound may have similar effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
Tetramethyltin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of methyltin compounds, which are used as precursors for stabilizers in polyvinyl chloride (PVC) production . This compound interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to specific substrates. These interactions are crucial for the formation of methyltin chlorides, which are further used in various industrial applications .
Cellular Effects
This compound has been shown to produce neurotoxic and immunotoxic effects in various cell types . It can activate glial cells, leading to the local release of pro-inflammatory cytokines, tumor necrosis factor-alpha, and interleukins, which contribute to neuronal cell degeneration . Additionally, this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism, leading to adverse effects on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell signaling, metabolism, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is known to be volatile and can degrade over time, leading to changes in its concentration and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent neurotoxic and immunotoxic effects, affecting cellular function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild neurotoxic and immunotoxic effects . At high doses, it can lead to severe toxicity, including neuronal cell death, immune system dysfunction, and other adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of methyltin compounds . It interacts with enzymes such as methyltransferases, which facilitate the transfer of methyl groups to specific substrates . These interactions are crucial for the formation of methyltin chlorides, which are further used in various industrial applications . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can bind to hemoglobin in the bloodstream, allowing it to be distributed to various organs, including the kidney, liver, lung, and bone . The localization and accumulation of this compound within these tissues can lead to its toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
Méthodes De Préparation
Tetramethyltin is synthesized through the reaction of the Grignard reagent methylmagnesium iodide with tin tetrachloride. The reaction proceeds as follows :
4CH3MgI+SnCl4→(CH3)4Sn+4MgICl
In this reaction, tin tetrachloride is synthesized by reacting tin metal with chlorine gas. The resulting this compound is a volatile and toxic liquid, requiring careful handling in the laboratory .
Analyse Des Réactions Chimiques
Tetramethyltin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various organotin oxides.
Substitution: It can undergo substitution reactions with halides to form compounds such as trimethyltin chloride.
SnCl4+3(CH3)4Sn→4(CH3)3SnCl
Reduction: this compound can be reduced to form lower oxidation state organotin compounds.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed from these reactions are various organotin halides and oxides .
Applications De Recherche Scientifique
Tetramethyltin has a wide range of applications in scientific research, including:
Biology: this compound and its derivatives are studied for their potential biological activities and toxicological effects.
Medicine: Research is ongoing to explore the potential medical applications of organotin compounds, including their use as antifungal and anticancer agents.
Comparaison Avec Des Composés Similaires
Tetramethyltin can be compared with other similar compounds, such as:
Tetraethyltin (Sn(C₂H₅)₄): Similar to this compound but with ethyl groups instead of methyl groups.
Tetrapropyltin (Sn(C₃H₇)₄): Contains propyl groups and has different reactivity and applications.
Tetrabutyltin (Sn(C₄H₉)₄): Contains butyl groups and is used in different industrial applications.
This compound is unique due to its relatively simple structure and its use as a precursor for various organotin compounds.
Propriétés
IUPAC Name |
tetramethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3.Sn/h4*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKWYPOMXBVZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51137-34-9 | |
| Record name | Stannane, tetramethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51137-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052261 | |
| Record name | Tetramethyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Gelest MSDS] | |
| Record name | Tetramethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
110.0 [mmHg] | |
| Record name | Tetramethyltin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17937 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
594-27-4 | |
| Record name | Tetramethyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethyltin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4XU9DPBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tetramethyltin?
A: The molecular formula of this compound is Sn(CH3)4. Its molecular weight is 178.83 g/mol. []
Q2: What spectroscopic techniques are commonly used to study this compound?
A: Various spectroscopic techniques are employed to study this compound, including: * Fourier-transform infrared spectroscopy (FT-IR): Used to identify functional groups and study reaction kinetics. [, , , , ] * Raman spectroscopy: Provides complementary information to IR, particularly useful for studying Sn-containing bonds. [, , ] * UV spectrophotometry: Utilized to investigate charge-transfer complexes and reaction kinetics. [, , ] * Nuclear magnetic resonance (NMR): Provides structural information, particularly useful for studying redistribution reactions. [] * Inductively coupled plasma emission spectrometry (ICP): Used for elemental analysis, specifically to determine tin content. []
Q3: What does the electron diffraction study reveal about the structure of this compound?
A: Electron diffraction studies in the gas phase indicate that this compound has a tetrahedral structure with freely rotating methyl groups. The Sn-C bond length is determined to be 2.1436 ± 0.0030 Å. []
Q4: How does this compound behave under oxidative thermolysis?
A: Oxidative thermolysis of this compound, studied using FT-IR, primarily produces methane and carbon dioxide. The reaction follows zero-order kinetics and is proposed to be surface-mediated. []
Q5: Can this compound be used for thin film deposition?
A: Yes, this compound serves as a precursor for depositing tin oxide thin films via techniques like chemical vapor deposition (CVD) and metalorganic chemical vapor deposition (MOCVD). [, , , , ]
Q6: What challenges are associated with using this compound in CVD processes?
A: this compound's sensitivity to oxygen and moisture can lead to uncontrolled contamination during CVD. Researchers have identified and addressed sources of oxygen, boron, phosphorus, and carbon contamination to improve film quality. []
Q7: Can this compound be used to modify polymer surfaces?
A: Yes, plasma-enhanced polymerization of this compound can modify polypropylene surfaces. The resulting tin-containing polymer layers exhibit enhanced UV transparency due to the oxidation of Sn-Sn and Sn-C bonds upon air exposure. []
Q8: Does this compound exhibit catalytic activity in any reactions?
A: this compound is used as a co-catalyst with tungsten hexachloride in olefin metathesis reactions, including the metathesis of unsaturated fatty acid esters. [, ]
Q9: How does this compound act as a promoter in metathesis catalysts?
A: In rhenium/alumina metathesis catalysts, this compound acts as a promoter by interacting with rhenium. This interaction is evidenced by a Re-Sn vibration observed in Raman spectra. []
Q10: How is this compound detected in environmental samples?
A: Gas chromatography coupled with various detectors is commonly used for the detection and speciation of this compound in environmental samples: * Flame photometric detector (FPD): Offers tin-selective detection. [] * Inductively coupled plasma mass spectrometry (ICP-MS): Provides high sensitivity and the ability to determine isotopic ratios. [] * Mass spectrometry (MS): Used for identification and quantification after separation with gas chromatography. [, ]
Q11: Can this compound be produced through biomethylation?
A: Yes, microbial methylation of inorganic tin(IV) by certain bacteria, such as Pseudomonas species found in the Chesapeake Bay, can produce this compound and other methyltin compounds. []
Q12: What is the environmental fate of trimethyltin in sediments?
A: Estuarine sediments can convert trimethyltin hydroxide to the more volatile this compound through both abiotic and biologically mediated pathways. []
Q13: What are the known toxicological effects of this compound?
A: this compound is highly toxic. In mammals, it is rapidly dealkylated to trimethyltin, which primarily affects the central nervous system. Exposure can lead to seizures, hyperactivity, aggression, and even death. []
Q14: How is this compound typically extracted from environmental samples for analysis?
A: Purge and trap (P/T) sampling, often combined with derivatization using sodium borohydride, is a common method for extracting and preconcentrating this compound and other organotin compounds from water samples before GC analysis. []
Q15: What is the principle behind headspace solid-phase microextraction (HS-SPME) for analyzing this compound?
A: HS-SPME facilitates the simultaneous derivatization and extraction of inorganic tin and this compound. Inorganic tin is ethylated to tetraethyltin using sodium tetraethylborate (NaBEt4). Both tetraethyltin and any existing this compound in the sample are then absorbed onto a PDMS-coated fiber in the headspace before analysis by GC-MS. This method is suitable for various matrices, including environmental and biological samples. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


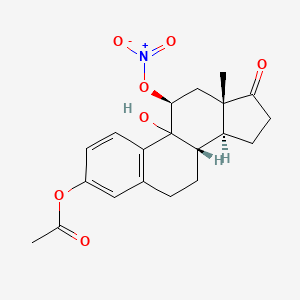
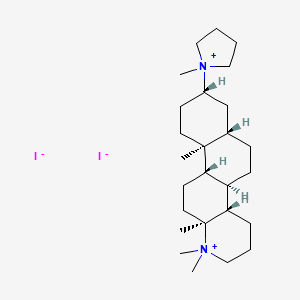
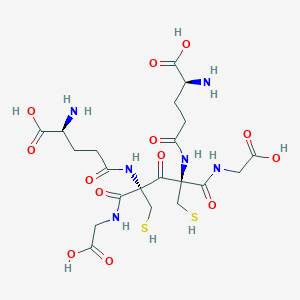

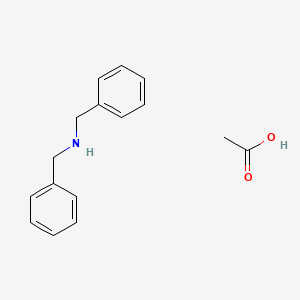

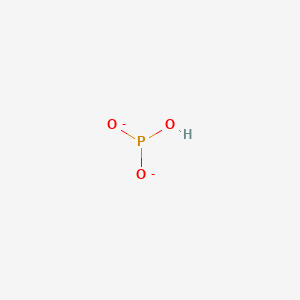
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
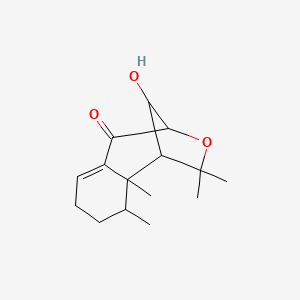
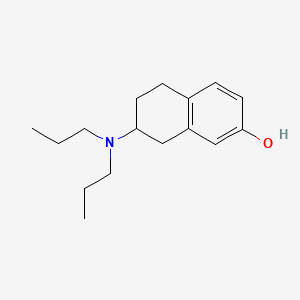


![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)
